molecular formula C15H12BrNS B287878 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole

5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole

Cat. No. B287878
M. Wt: 318.2 g/mol
InChI Key: HZHJEYSVYMIXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 340.28 g/mol.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. It has also been suggested that it may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antibacterial properties and inhibit the growth of certain bacteria. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole in lab experiments is its high purity and relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for the study of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole involves the reaction of 2-methyl-3-(phenylsulfanyl)-1H-indole with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole as a white crystalline solid. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole

Molecular Formula

C15H12BrNS

Molecular Weight

318.2 g/mol

IUPAC Name

5-bromo-2-methyl-3-phenylsulfanyl-1H-indole

InChI

InChI=1S/C15H12BrNS/c1-10-15(18-12-5-3-2-4-6-12)13-9-11(16)7-8-14(13)17-10/h2-9,17H,1H3

InChI Key

HZHJEYSVYMIXJU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3

Origin of Product

United States

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